Germanium-73

NMR spectroscopy isotope enrichment sensitivity

Germanium-73 (⁷³Ge) is a stable, naturally occurring isotope of germanium with a relative atomic mass of 72.92345895(6) u, a natural abundance of 7.76(8)% , and a nuclear spin of 9/2. It is one of five naturally occurring germanium isotopes, alongside ⁷⁰Ge, ⁷²Ge, ⁷⁴Ge, and ⁷⁶Ge.

Molecular Formula Ge
Molecular Weight 72.923459 g/mol
CAS No. 15034-58-9
Cat. No. B084798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium-73
CAS15034-58-9
Synonyms73Ge isotope
Ge-73 isotope
Germanium-73
Molecular FormulaGe
Molecular Weight72.923459 g/mol
Structural Identifiers
SMILES[Ge]
InChIInChI=1S/Ge/i1+0
InChIKeyGNPVGFCGXDBREM-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium-73 (CAS 15034-58-9) Procurement Specifications and Isotopic Identity Guide


Germanium-73 (⁷³Ge) is a stable, naturally occurring isotope of germanium with a relative atomic mass of 72.92345895(6) u, a natural abundance of 7.76(8)% [1], and a nuclear spin of 9/2 [2]. It is one of five naturally occurring germanium isotopes, alongside ⁷⁰Ge, ⁷²Ge, ⁷⁴Ge, and ⁷⁶Ge [1]. Unlike the other four stable isotopes, which possess nuclear spin I = 0 and are consequently NMR-inactive, ⁷³Ge is the only NMR-active germanium nuclide [2]. It is also notable for possessing a low-lying nuclear excited state at 13.2845(15) keV (half-life 0.499 s), which renders it suitable for Mössbauer spectroscopy [3]. Enriched ⁷³Ge is commercially available as metal or oxide in enrichment levels up to 99% [4].

Why Natural-Abundance Germanium Cannot Substitute for Enriched Germanium-73 in Quantitative Analytical and Nuclear Methods


Natural-abundance germanium and enriched ⁷³Ge are not functionally interchangeable in applications that depend on ⁷³Ge's unique nuclear properties. In natural germanium, ⁷³Ge constitutes only 7.76(8)% of the isotopic mixture, with the balance comprising NMR-inactive spin-0 isotopes ⁷⁰Ge (20.38%), ⁷²Ge (27.34%), ⁷⁴Ge (36.71%), and ⁷⁶Ge (7.82%) [1]. Consequently, a sample containing natural-abundance germanium exhibits an NMR receptivity relative to ¹H of only 1.08 × 10⁻⁴, whereas the same sample prepared with >98% enriched ⁷³Ge yields a receptivity of 1.41 × 10⁻³ relative to ¹H, representing a 13-fold enhancement in signal intensity [2]. For solid-state NMR experiments on germanium halides and oxides, where the ⁷³Ge nucleus already suffers from low gyromagnetic ratio (γ = -0.9332 × 10⁷ rad·T⁻¹·s⁻¹) and a large quadrupole moment (Q = -19.6 × 10⁻³⁰ m²) that broadens resonances [3], enrichment is often the decisive factor separating a detectable spectrum from experimental failure. In Mössbauer spectroscopy utilizing the 13.3 keV transition, the resonant absorption effect scales directly with isotopic concentration; natural abundance yields an effective absorber density only one-thirteenth that of enriched material [4]. The following quantitative evidence delineates precisely where enriched ⁷³Ge provides measurable, selection-relevant differentiation.

Germanium-73 Quantitative Differentiation Evidence: NMR Spectroscopy, Mössbauer Analysis, and Quantum Computing Applications


NMR Receptivity: Enriched ⁷³Ge Delivers 13-Fold Signal Enhancement Over Natural Abundance

The NMR receptivity of ⁷³Ge increases from 1.08 × 10⁻⁴ at natural abundance (7.73% ⁷³Ge) to 1.41 × 10⁻³ when enriched, representing a 13-fold improvement in detectable signal [1]. This enhancement is critical because ⁷³Ge is inherently the most challenging Group 14 nucleus for NMR, possessing a low gyromagnetic ratio (γ = -0.9332 × 10⁷ rad·T⁻¹·s⁻¹) and a large quadrupole moment (Q = -19.6 × 10⁻³⁰ m²) [2]. In contrast, the other four naturally occurring germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷⁴Ge, ⁷⁶Ge) possess nuclear spin I = 0 and are completely NMR-inactive, yielding zero detectable NMR signal under any experimental conditions [3].

NMR spectroscopy isotope enrichment sensitivity

Coordination Number Discrimination: ⁷³Ge NMR Chemical Shift Regions Provide Unambiguous Four-, Five-, and Six-Coordinate Speciation

Ultrahigh-field ⁷³Ge solid-state NMR of crystalline germanates demonstrates that isotropic ⁷³Ge chemical shifts segregate into distinct regions based on germanium coordination number: four-coordinate Ge centers appear at higher frequencies, five-coordinate at intermediate frequencies, and six-coordinate at lower frequencies [1]. The quadrupole coupling constants (CQ) measured for germanium oxide materials range from 9 to 35 MHz, with quantum chemical calculations indicating that variations in Ge−O bond lengths are the principal determinant of CQ magnitude [1]. This coordination-number-dependent chemical shift trend provides structural information that is inaccessible via other spectroscopic methods such as X-ray diffraction, which averages over disordered sites, or via Raman spectroscopy, which lacks direct coordination-number quantitation for amorphous materials.

solid-state NMR coordination chemistry germanates

Mössbauer Spectroscopy: ⁷³Ge Enables Nuclear Gamma-Ray Resonance Analysis at the 13.3 keV Transition

⁷³Ge possesses a low-lying nuclear excited state at 13.2845(15) keV with a half-life of 0.499 s, which serves as the basis for ⁷³Ge Mössbauer spectroscopy [1]. In contrast, the other four naturally occurring germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷⁴Ge, and ⁷⁶Ge) lack accessible Mössbauer transitions under standard laboratory conditions; ⁷⁴Ge has a 2⁺ excited state at 595.8 keV with a half-life of 12.3 ps, rendering it wholly unsuitable for Mössbauer experiments due to the energy and lifetime constraints on recoilless emission and absorption [2]. The 13.3 keV transition of ⁷³Ge yields a narrow natural linewidth, and when measured with intrinsic germanium detectors, the ratio of recoilless gamma counts to noise counts is substantially improved compared to alternative detector configurations [3].

Mössbauer spectroscopy nuclear resonance solid-state physics

Quantum Computing Substrate Engineering: ⁷³Ge Depletion Eliminates Nuclear Spin Decoherence in Isotopically Purified ⁷⁰Ge Quantum Wells

In germanium-based quantum computing architectures, the presence of ⁷³Ge—which possesses nuclear spin I = 9/2—introduces hyperfine-mediated decoherence pathways for electron spin qubits. This nuclear spin bath causes rapid dephasing of qubit states [1]. Consequently, researchers pursuing high-fidelity spin qubits actively deplete ⁷³Ge from the substrate, relying on isotopically enriched ⁷⁰Ge (I = 0) or ⁷²Ge (I = 0) for quantum well fabrication. The procurement logic in this field is inverted: ⁷³Ge is purchased not for enrichment and use, but as the starting material for separation processes that yield ⁷³Ge-depleted, isotopically purified ⁷⁰Ge or ⁷²Ge [1]. The degree of ⁷³Ge depletion directly correlates with qubit coherence time extension.

quantum computing spin qubits isotopic purification

Trace Element Quantitation: ⁷³Ge Serves as an Isotope Dilution Mass Spectrometry Spike for Sub-ppb Germanium Analysis

Isotope dilution mass spectrometry (ID-MS) employing enriched ⁷³Ge as an internal isotopic spike enables quantification of germanium at sub-ppb concentrations with precision and accuracy unattainable by external calibration methods. The technique relies on the precisely known isotopic abundance of the enriched ⁷³Ge spike (typically >98% ⁷³Ge) relative to the natural isotopic composition of the sample, where ⁷³Ge constitutes only 7.76(8)% [1]. By measuring the altered ⁷³Ge/⁷⁴Ge or ⁷³Ge/⁷²Ge ratio in the spiked sample, germanium concentration is calculated via isotope dilution equations, yielding uncertainties as low as 0.3% (1σ) [2]. This approach eliminates matrix effects, instrument drift, and recovery losses that compromise external calibration and standard addition methods. Alternative analytical techniques such as ICP-OES or external-calibration ICP-MS lack this internal isotopic standardization capability when analyzing natural-abundance germanium.

isotope dilution mass spectrometry trace analysis

High-Resolution Molecular Spectroscopy: ⁹⁹.⁹% Enriched ⁷³GeH₄ Enables Rovibrational Analysis at 0.003 cm⁻¹ Resolution

High-resolution Fourier transform infrared (FTIR) spectroscopy of ⁷³Ge-enriched germane (⁷³GeH₄) has been conducted using samples enriched to 99.9% isotopic purity, enabling rovibrational spectra to be recorded at 0.003 cm⁻¹ resolution in the 4020–4260 cm⁻¹ region [1]. The spectral simplification achieved through isotopic enrichment eliminates overlapping transitions from the four other naturally occurring germanium isotopologues (⁷⁰GeH₄, ⁷²GeH₄, ⁷⁴GeH₄, and ⁷⁶GeH₄), which collectively produce a congested, nearly unresolvable spectrum when natural-abundance GeH₄ is analyzed [1]. The isotopic shift in vibrational frequencies among germanium isotopologues arises from the reduced mass difference; for GeH₄, the isotopic shift between ⁷³GeH₄ and ⁷⁴GeH₄ is approximately 0.5 cm⁻¹, sufficient to cause significant spectral overlap at Doppler-limited resolution without enrichment.

FTIR spectroscopy rovibrational analysis isotopologue

Germanium-73 Optimal Procurement Scenarios: Evidence-Based Application Matching for Research and Industry


Solid-State ⁷³Ge NMR Structural Characterization of Germanium Oxide Glasses and Crystalline Germanates

Materials scientists investigating the local coordination environment of germanium in oxide glasses, zeolitic germanates, or germanium-doped silicate materials require ≥98% enriched ⁷³Ge oxide (⁷³GeO₂) to obtain interpretable solid-state NMR spectra. At natural abundance, the receptivity of ⁷³Ge is 1.08 × 10⁻⁴ relative to ¹H, which is insufficient for most solid-state NMR experiments on disordered materials [1]. Enrichment to ≥98% increases receptivity to 1.41 × 10⁻³, a 13-fold enhancement that renders quadrupolar ⁷³Ge spectra acquirable even at moderate magnetic fields (9.4–11.7 T) [2]. The isotropic chemical shifts obtained from these spectra fall into distinct regions for four-, five-, and six-coordinate Ge, providing direct speciation of coordination environments with quadrupole coupling constants (CQ) ranging from 9 to 35 MHz serving as additional structural probes [3].

Mössbauer Spectroscopy Investigation of Hyperfine Interactions and Electric Field Gradients in Germanium-Containing Solids

Solid-state physicists employing Mössbauer spectroscopy to probe hyperfine interactions, electric field gradients, isomer shifts, and lattice dynamics in germanium-containing materials must use enriched ⁷³Ge as the absorber or source material. The 13.3 keV Mössbauer transition of ⁷³Ge (excited state half-life 0.499 s) [4] is the only viable Mössbauer transition among all germanium isotopes; ⁷⁴Ge possesses an excited state at 595.8 keV with a 12.3 ps half-life that is wholly unsuitable for recoilless emission or absorption. When measured with intrinsic germanium detectors, the ratio of recoilless gamma counts to noise counts is substantially improved compared to alternative detector configurations, enabling large Mössbauer absorption effects [5].

Isotope Dilution Mass Spectrometry (ID-MS) Spike for High-Accuracy Germanium Quantitation in Geological, Environmental, and Semiconductor Matrices

Analytical chemists performing trace germanium quantification in geological reference materials, environmental water samples, or semiconductor process chemicals should procure enriched ⁷³Ge metal or oxide (>98% ⁷³Ge) as an isotope dilution mass spectrometry spike. The ID-MS method using a ⁷³Ge spike achieves measurement uncertainties of ≤0.3% (1σ) [6], compared to ≥5–10% typical for external calibration ICP-MS or ICP-OES [7]. The approach eliminates matrix effects, instrument drift, and analyte recovery losses through internal isotopic ratio measurement of ⁷³Ge/⁷⁴Ge or ⁷³Ge/⁷²Ge in the spiked sample. This capability is particularly critical for applications requiring germanium concentration certification or semiconductor purity verification where sub-ppb detection limits with high accuracy are mandated.

High-Resolution FTIR Rovibrational Spectroscopy of Germanium Hydride Isotopologues for Fundamental Molecular Physics Studies

Physical chemists and molecular spectroscopists engaged in fundamental studies of germanium hydride rovibrational structure, potential energy surface mapping, or isotopic substitution effects must procure ⁷³Ge enriched to ≥99.9% isotopic purity for conversion to ⁷³GeH₄. Using the Bruker IFS 125HR FTIR spectrometer, researchers have recorded rovibrational spectra of ⁷³GeH₄ at 0.003 cm⁻¹ resolution in the 4020–4260 cm⁻¹ region [8]. Natural-abundance GeH₄ produces a severely congested spectrum due to overlapping transitions from all five naturally occurring germanium isotopologues (⁷⁰GeH₄, ⁷²GeH₄, ⁷³GeH₄, ⁷⁴GeH₄, and ⁷⁶GeH₄), rendering accurate line assignment and fitting impossible. Enrichment eliminates this spectral congestion entirely, enabling definitive spectroscopic parameter determination.

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